molecular formula C19H20N2O2 B2423179 (19E)-12-hydroxy-2,16-didehydrocur-19-en-17-al CAS No. 1217865-43-4

(19E)-12-hydroxy-2,16-didehydrocur-19-en-17-al

Cat. No.: B2423179
CAS No.: 1217865-43-4
M. Wt: 308.381
InChI Key: JDOFCMASVRMYJU-FUQNDXKWSA-N
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Description

(19E)-12-hydroxy-2,16-didehydrocur-19-en-17-al is a complex organic compound with the molecular formula C19H20N2O2 This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group

Scientific Research Applications

(19E)-12-hydroxy-2,16-didehydrocur-19-en-17-al has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (19E)-12-hydroxy-2,16-didehydrocur-19-en-17-al typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds through reactions such as aldol condensation, reduction, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(19E)-12-hydroxy-2,16-didehydrocur-19-en-17-al undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.

    Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a critical role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction of the double bonds can produce a fully saturated compound.

Mechanism of Action

The mechanism by which (19E)-12-hydroxy-2,16-didehydrocur-19-en-17-al exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing biological processes. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (19E)-12-hydroxy-2,16-didehydrocur-19-en-17-al include other hydroxy and didehydro derivatives of curcumin and related structures. These compounds share some structural features but differ in their specific functional groups and overall configuration.

Uniqueness

What sets this compound apart is its unique combination of double bonds and hydroxyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(12E)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-11-9-21-7-6-19-14-4-3-5-15(23)17(14)20-18(19)13(10-22)12(11)8-16(19)21/h2-5,10,12,16,20,23H,6-9H2,1H3/b11-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOFCMASVRMYJU-FUQNDXKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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